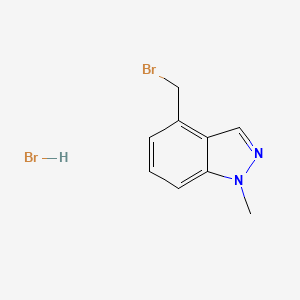

4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

CAS No.: 2208785-76-4

Cat. No.: VC3173256

Molecular Formula: C9H10Br2N2

Molecular Weight: 306 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2208785-76-4 |

|---|---|

| Molecular Formula | C9H10Br2N2 |

| Molecular Weight | 306 g/mol |

| IUPAC Name | 4-(bromomethyl)-1-methylindazole;hydrobromide |

| Standard InChI | InChI=1S/C9H9BrN2.BrH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |

| Standard InChI Key | DAHMILKLZSOJBU-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC(=C2C=N1)CBr.Br |

| Canonical SMILES | CN1C2=CC=CC(=C2C=N1)CBr.Br |

Introduction

Physical and Chemical Properties

Molecular Structure and Identification

4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide belongs to the indazole class, featuring a bicyclic structure with a benzene ring fused to a pyrazole ring. The compound's distinctive structural elements include the bromomethyl group at position 4 and the methyl group at nitrogen position 1, with a hydrobromide counterion that affects its solubility and reactivity profile.

Table 1: Basic Identification Properties of 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

| Property | Value |

|---|---|

| CAS Number | 2208785-76-4 |

| IUPAC Name | 4-(bromomethyl)-1-methylindazole;hydrobromide |

| Molecular Formula | C9H10Br2N2 |

| Molecular Weight | 306 g/mol |

| Standard InChI | InChI=1S/C9H9BrN2.BrH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |

| Standard InChIKey | DAHMILKLZSOJBU-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC(=C2C=N1)CBr.Br |

The molecular structure features a reactive bromomethyl group that serves as an excellent leaving group in nucleophilic substitution reactions, making this compound particularly valuable in organic synthesis applications. The presence of the hydrobromide salt form likely enhances its stability and solubility characteristics compared to the free base form.

Chemical Reactivity

Synthesis and Preparation Methods

Alternative Preparation Methods

For N-methylation steps, approaches similar to those used for 4-bromoindazole might be employed, as illustrated in available literature. This typically involves:

-

Treatment with a base such as potassium carbonate

-

Reaction with methyl iodide in an appropriate solvent (e.g., DMF)

-

Purification through column chromatography to isolate the desired product

For comparison, the synthesis of 4-bromo-1-methyl-1H-indazole, a related compound, involves treating 4-bromoindazole with potassium carbonate in DMF for 30 minutes, followed by addition of methyl iodide and stirring at room temperature for 3 hours. The reaction mixture is then processed and purified to obtain the target compound with yields of approximately 59.8% .

Applications in Chemical Research and Development

Organic Synthesis Applications

4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide serves as a versatile building block in organic synthesis due to the reactivity of its bromomethyl group. This compound enables nucleophilic substitution reactions, allowing for the attachment of various functional groups to the indazole scaffold. These derivatization capabilities make it particularly valuable in constructing more complex molecular structures with tailored properties.

The compound's utility extends to various synthetic methodologies, including:

-

Formation of carbon-carbon bonds through coupling reactions

-

Introduction of heteroatom functionalities (O, N, S) via nucleophilic substitution

-

Development of linkers for bioconjugation chemistry

-

Creation of libraries of indazole derivatives for structure-activity relationship studies

These applications highlight the compound's importance as a synthetic intermediate in both academic research and industrial chemical development processes.

Medicinal Chemistry Applications

In medicinal chemistry, 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide and its derivatives are explored for their potential pharmacological activities. The indazole scaffold represents a privileged structure in drug discovery, with numerous indazole-containing compounds showing promising therapeutic properties.

Indazole derivatives in general have demonstrated potential in the development of:

-

Anti-inflammatory agents

-

Anticancer compounds

-

Antimicrobial agents

-

Neurological disorder treatments

The compound's ability to serve as an intermediate in the synthesis of more complex indazole-based drugs makes it valuable in pharmaceutical research and development efforts. Specifically, some indazole derivatives have been found to inhibit fibroblast growth factor receptors (FGFRs), which play roles in cellular processes like proliferation and differentiation.

Biological Research Applications

In biological research, 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide offers valuable applications for modifying biomolecules through nucleophilic substitution reactions. This capability enables researchers to:

-

Attach the indazole scaffold to proteins or peptides for studying protein function

-

Develop novel bioconjugates for imaging or therapeutic applications

-

Create chemical probes for investigating biological systems

-

Study structure-activity relationships in biological contexts

These applications demonstrate the compound's utility beyond synthetic chemistry, extending into biochemical and biomedical research fields where targeted molecular modifications are essential for advancing scientific understanding.

Related Compounds and Structural Analogs

Comparison with Positional Isomers

An important aspect of understanding 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is examining its relationship to positional isomers and structural analogs. The position of functional groups on the indazole scaffold significantly affects chemical reactivity and potential biological activities.

Table 2: Comparison of 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide with Related Compounds

| Compound | Bromomethyl Position | N-Methyl Group | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide | 4 | Yes (position 1) | 2208785-76-4 | 306 |

| 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide | 5 | Yes (position 1) | 1203160-22-8 | 306 |

| 5-(Bromomethyl)-1H-indazole hydrobromide | 5 | No | 192369-93-0 | 292 |

| 4-Bromo-1-methyl-1H-indazole | Direct 4-bromo (not bromomethyl) | Yes (position 1) | 365427-30-1 | 211 |

The 5-substituted analogs, such as 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide, exhibit similar chemical properties but may display different biological activities due to the altered spatial arrangement of functional groups. This position-dependent variation in properties is crucial for structure-activity relationship studies in drug discovery efforts .

Structure-Activity Relationships

The relationship between structural modifications and biological activity is particularly relevant for indazole derivatives. For example, 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide has been noted for applications in pharmaceutical development, material science, biochemical research, and agricultural chemistry.

The position of the bromomethyl group (4 versus 5) can significantly impact:

Understanding these structure-activity relationships helps researchers design more effective compounds for specific applications and optimize desired properties while minimizing unwanted effects.

Current Research Trends and Future Directions

Recent Research Developments

Research involving 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide and related indazole derivatives continues to expand, with current studies focusing on:

-

Development of more efficient synthetic methodologies

-

Exploration of new derivatization strategies to enhance biological activities

-

Investigation of structure-activity relationships to optimize desired properties

-

Assessment of potential applications in various therapeutic areas

These research efforts contribute to the growing understanding of indazole chemistry and its applications in pharmaceutical science and beyond.

Future Research Opportunities

Future research directions for 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide may include:

-

Targeted synthesis of derivatives with enhanced pharmacological properties

-

Development of more selective reactions utilizing its bromomethyl functionality

-

Exploration of its potential in emerging therapeutic areas

-

Investigation of novel applications in material science and chemical biology

-

Incorporation into bioconjugation strategies for advanced biological research

These potential research pathways highlight the compound's continued relevance to multiple scientific disciplines and its promising future contributions to chemical and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume